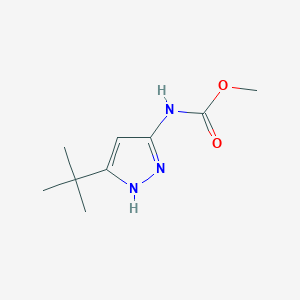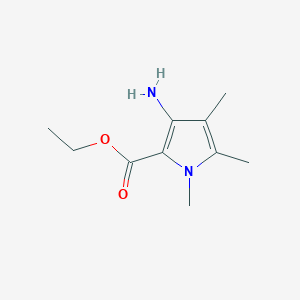
1,2-Benzisoxazol-7-ol, 3-methyl- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) is a heterocyclic compound featuring an isoxazole ring fused with a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) typically involves cyclization reactions. One common method is the cycloisomerization of α,β-acetylenic oximes catalyzed by AuCl3, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to oximes followed by CuCl-mediated intramolecular cyclization .
Industrial Production Methods: Industrial production methods for 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, ensuring the availability of the compound for various uses.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be facilitated by various reducing agents, although specific conditions for this compound are less documented.
Substitution: The compound can participate in substitution reactions, particularly involving the isoxazole ring.
Common Reagents and Conditions:
Oxidation: Water radical cations in microdroplets.
Cyclization: AuCl3 or CuCl as catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while cyclization reactions produce various substituted isoxazoles.
Wissenschaftliche Forschungsanwendungen
1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) involves its interaction with various molecular targets and pathways. For instance, isoxazole derivatives are known to regulate immune functions by modulating specific signaling pathways . The compound’s effects are mediated through its interaction with enzymes and receptors, leading to changes in cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-methylisoxazole: Used in the synthesis of isoxazolylpyrrolones.
4-Hydroxy-2-(4-methoxyphenyl)-1-(5-methylisoxazol-3-yl)-5-oxo-2,5-dihydro-1H-pyrrol-3-yl]-acetic acid: Known for its biological activities.
Uniqueness: 1,2-Benzisoxazol-7-ol, 3-methyl- (9CI) stands out due to its specific hydroxyl and methyl substitutions, which confer unique chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C8H7NO2 |
|---|---|
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
3-methyl-1,2-benzoxazol-7-ol |
InChI |
InChI=1S/C8H7NO2/c1-5-6-3-2-4-7(10)8(6)11-9-5/h2-4,10H,1H3 |
InChI-Schlüssel |
KXSRGXFRBHJCFO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NOC2=C1C=CC=C2O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methylImidazo[1,2-b]pyridazine](/img/structure/B8742749.png)












